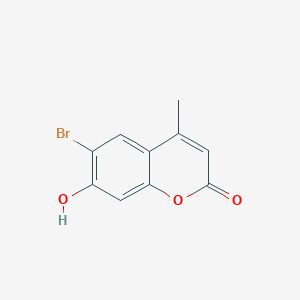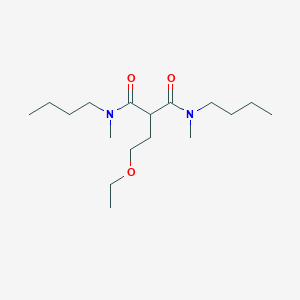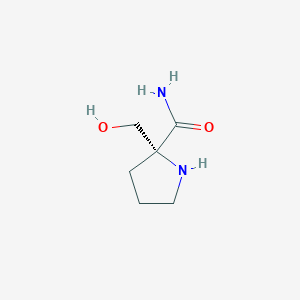![molecular formula C15H25NO3 B8595175 Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate](/img/structure/B8595175.png)
Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate is a complex organic compound that features a cyclopropyl group, an oxetane ring, and a cyclohexane carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate typically involves multiple steps, including the formation of the oxetane ring and the cyclopropyl group. One common approach is to start with cyclohexanecarboxylate and introduce the cyclopropyl group through a cyclopropanation reaction. The oxetane ring can be formed via an intramolecular cyclization reaction. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclopropanation and specialized catalysts for the cyclization reactions. The esterification process is typically carried out in large-scale reactors with continuous monitoring of reaction parameters to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The oxetane ring and cyclopropyl group are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to DNA or proteins, leading to changes in cellular function and signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-(cyclopropylamino)cyclohexanecarboxylate
- Ethyl 4-(oxetan-3-ylamino)cyclohexanecarboxylate
- Cyclopropyl(oxetan-3-yl)amine
Uniqueness
Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate is unique due to the presence of both the cyclopropyl group and the oxetane ring in the same molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C15H25NO3 |
|---|---|
Molekulargewicht |
267.36 g/mol |
IUPAC-Name |
ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H25NO3/c1-2-19-15(17)11-3-5-12(6-4-11)16(13-7-8-13)14-9-18-10-14/h11-14H,2-10H2,1H3 |
InChI-Schlüssel |
VBMCOGXPYLZKPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCC(CC1)N(C2CC2)C3COC3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
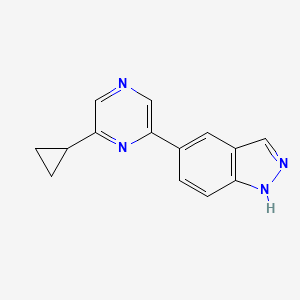
![ethyl 1-[(5-bromo-2-hydroxyphenyl)methyl]-5-methylpyrazole-3-carboxylate](/img/structure/B8595102.png)
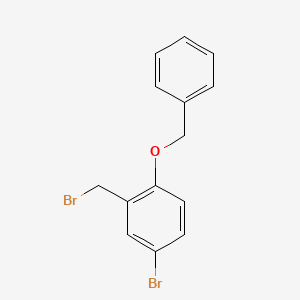
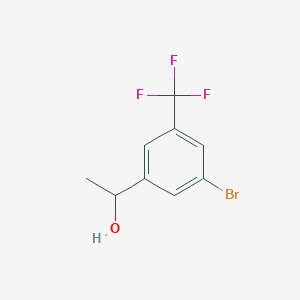
![2-[(2,5-dichloro-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B8595131.png)
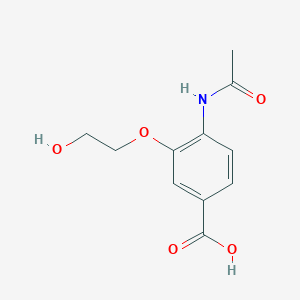

![N-(4-Bromo-3-methylisoxazol-5-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B8595143.png)
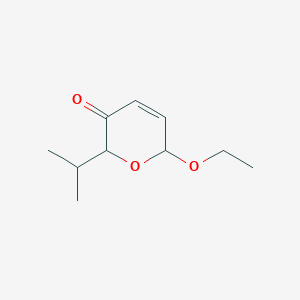
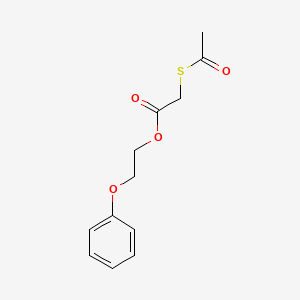
![Dimethyl {[benzyl(hydroxy)amino]methyl}phosphonate](/img/structure/B8595168.png)
